2-(Methylsulfonyl)-3-nitropyridine
Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to two carbon atoms . They are often used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of methylsulfonyl compounds often involves reactions with amines and their derivatives . For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory activities .Molecular Structure Analysis
The molecular structure of methylsulfonyl compounds can be analyzed using various techniques such as gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
Methylsulfonyl compounds can undergo various chemical reactions. For instance, they can participate in chemoselective S_NAr reactions with amines and their derivatives . Also, they can undergo esterification reactions .Physical and Chemical Properties Analysis
Methylsulfonyl compounds generally have stable physical and chemical properties. They are often crystalline solids at room temperature .Scientific Research Applications
Nucleophilic Substitutions
One of the primary applications of 3-nitropyridines, including derivatives like 2-(Methylsulfonyl)-3-nitropyridine, is in nucleophilic substitution reactions. These reactions involve substituting a group in the molecule with another nucleophile. For example, 3-nitropyridines reacted with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under vicarious nucleophilic substitution conditions, resulting in substitution in the ortho or para position to the nitro group. This method has proven effective for various substitutions, including alkylations, with good yields and regioselectivity (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Vibrational Spectroscopy and Quantum Chemical Studies
This compound derivatives have been a subject of interest in vibrational spectroscopy and quantum chemical studies. Research involving 2-hydroxy-4-methyl-3-nitropyridine and its derivatives focused on conformational stability and vibrational analyses using density functional theory (DFT). These studies are critical for understanding the molecular stability, bond strength, and charge transfer in the molecules. Such information is valuable in the fields of material science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012).
Synthesis of Novel Fluorescent Molecules
Another intriguing application is the synthesis of novel fluorescent molecules. By functionalizing 2-methyl- and 2-arylvinyl-3-nitropyridines and studying their reactions with thiols, researchers have created compounds with significant photophysical properties, including large Stokes shifts. This application demonstrates the potential of 3-nitropyridine derivatives in the development of new materials for optical and electronic devices (Nikol'skiy, Minyaev, Bastrakov, & Starosotnikov, 2022).
Applications in Nonlinear Optical Materials
The use of 2-amino-5-nitropyridine, a closely related compound, in the creation of noncentrosymmetric cocrystals for nonlinear optical materials, also indicates a potential application for this compound. These cocrystals are designed for use in nonlinear optical devices, highlighting the importance of nitropyridine derivatives in advanced material sciences (Koshima, Hamada, Yagi, & Uosaki, 2001).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is suggested that similar compounds may bind to surface receptor sites, blocking the interaction of parasite and host . This implies that 2-(Methylsulfonyl)-3-nitropyridine might interact with its targets and cause changes that inhibit certain biological processes.
Biochemical Pathways
It is known that metabolic pathways play a crucial role in the action of many compounds These pathways control the flux of metabolites to ensure that the output meets biological demand and that energy is not wasted
Pharmacokinetics
It is known that similar compounds, such as skb264, exhibit favorable pharmacokinetic profiles . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo .
Result of Action
It is suggested that similar compounds have shown promising antitumor efficacy . This implies that this compound might have potential therapeutic applications.
Action Environment
It is known that environmental factors can have significant impacts on the action of many compounds
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylsulfonyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMXSFTAWNECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481671 | |
Record name | 2-(methylsulfonyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56825-29-7 | |
Record name | 2-(methylsulfonyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.